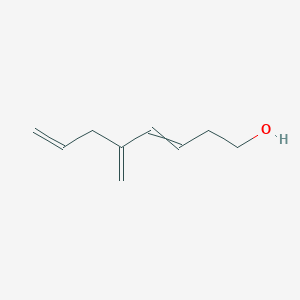

5-Methylideneocta-3,7-dien-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61753-69-3 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

5-methylideneocta-3,7-dien-1-ol |

InChI |

InChI=1S/C9H14O/c1-3-6-9(2)7-4-5-8-10/h3-4,7,10H,1-2,5-6,8H2 |

InChI Key |

LIVRHXJWXBSPHO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(=C)C=CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylideneocta 3,7 Dien 1 Ol

Historical and Evolving Preparative Routes to 5-Methylideneocta-3,7-dien-1-ol and Analogues

The synthesis of unsaturated alcohols has been a long-standing area of interest in organic chemistry, with methods evolving from classical, often low-yielding reactions to highly efficient and selective modern techniques.

Early syntheses of unsaturated alcohols often relied on robust but sometimes unselective reactions. The Birch reduction, for example, has been a cornerstone for the partial reduction of aromatic rings to yield cyclohexadienes, which can serve as precursors to unsaturated alcohols. wikipedia.org This method involves dissolving an alkali metal, typically sodium, in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.org Another foundational method is the hydrogenation of unsaturated aldehydes or ketones. google.com However, selectively reducing a carbonyl group in the presence of carbon-carbon double bonds without also reducing the double bonds presented a significant challenge. google.com The development of specific catalysts, such as those based on ruthenium, was a crucial step forward in achieving this selectivity. google.com

Modern synthetic chemistry has brought forth a new era of efficiency and selectivity. Metathesis reactions, for instance, have emerged as a powerful tool for the synthesis of unsaturated alcohols. google.com This method can involve the cross-metathesis of a hydroxy-substituted unsaturated fatty acid or ester with a lower olefin, or a homo-metathesis reaction. google.com These processes, which often utilize specialized catalysts, allow for the strategic formation of new double bonds, leading to the desired unsaturated alcohol products. google.com Another significant advancement lies in the regio- and stereoselective addition of organoboranes to aldehydes and ketones, which can produce γ,δ-unsaturated alcohols with good yields and high stereocontrol. oup.com

Convergent and Divergent Synthetic Pathways to this compound

The construction of a molecule with the complexity of this compound can be approached through either convergent or divergent strategies, each with its own set of advantages.

A retrosynthetic analysis of this compound suggests several logical points for disconnection. A key disconnection can be envisioned at the C4-C5 bond, breaking the molecule into two simpler fragments. This approach simplifies the complex target into more readily available or synthesizable starting materials. Another viable strategy involves disconnecting at one of the double bonds, for example, through a retro-metathesis or retro-Wittig type reaction, which would yield smaller olefin and carbonyl-containing fragments.

Table 1: Potential Retrosynthetic Disconnections

| Disconnection Strategy | Resulting Precursors |

|---|---|

| C4-C5 Bond Cleavage | A C4 carbonyl compound and a C5 organometallic reagent. |

| C3=C4 Double Bond Cleavage (Retro-Wittig) | A C3 phosphonium (B103445) ylide and a C5 aldehyde. |

The assembly of the carbon framework of this compound can be achieved through various powerful carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly well-suited for this purpose. acs.org This reaction could be used to couple a vinyl boronic acid or ester with a vinyl halide, for instance, to form one of the key double bonds within the molecule's backbone. acs.org The use of an aromatic starting material that is later dearomatized is another advanced strategy that has been successfully employed in the synthesis of complex natural products. acs.org

Stereoselective and Asymmetric Synthesis of this compound

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when considering the synthesis of its chiral analogs or when a specific geometric isomer (E/Z) of the double bonds is desired. For the synthesis of related chiral unsaturated alcohols, enantioselective methods are paramount. The use of chiral pool starting materials, such as naturally occurring terpenes like (+)-nootkatone or (-)-limonene (B1674923) oxide, can provide a scaffold with pre-existing stereocenters. acs.orgresearchgate.net Furthermore, the development of asymmetric catalysts allows for the direct creation of chiral centers with high enantiopurity. For example, lipase-catalyzed resolutions have been used to separate enantiomers of key intermediates in the synthesis of complex molecules. researchgate.net

Theoretical Approaches to Control of Olefin Stereochemistry in a 3,7-Diene System

The stereoselective synthesis of 1,3-dienes is a critical area of organic chemistry, as the geometry of the double bonds significantly influences the molecule's physical and biological properties. mdpi.com Transition-metal-catalyzed cross-coupling reactions are a common strategy, typically involving the coupling of pre-functionalized alkenyl partners with defined stereochemistry. mdpi.com Another powerful method for forming C-C bonds to create dienes is the Heck vinylation reaction, which can deliver complex and stereodefined 1,3-dienes. mdpi.com For a hypothetical synthesis of this compound, controlling the stereochemistry of the double bonds at the C3 and C7 positions would be paramount.

Potential Chiral Auxiliary and Catalyst-Controlled Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in the synthesis of natural products and pharmaceuticals to produce enantiomerically pure compounds. wikipedia.org For the synthesis of a chiral molecule like this compound, a chiral auxiliary could be employed to direct the formation of the desired stereocenter at the C5 position. Terpenes themselves, such as camphor (B46023) and pinene, are often used as starting materials for chiral auxiliaries. researchgate.net Alternatively, catalyst-controlled methods, where a chiral catalyst orchestrates the stereoselective transformation, could be envisioned. For instance, the enantioselective reduction of a corresponding ketone precursor could establish the stereochemistry at the alcohol-bearing carbon.

Hypothetical Chemoenzymatic and Biocatalytic Routes

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach to synthesis. Ene-reductases (EReds) are enzymes that can asymmetrically hydrogenate alkene moieties, which could be a potential strategy for the stereoselective reduction of a precursor to this compound. nih.gov These enzymes can offer high enantioselectivity, though their application would be dependent on identifying an enzyme compatible with the specific substrate. nih.gov

Green Chemistry Principles in a Theoretical Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. scienceinschool.org Key considerations for a hypothetical synthesis of this compound would include atom economy and the use of sustainable reagents and solvents.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. nih.govrsc.org Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. nih.gov A synthetic route to this compound designed with high atom economy would maximize the conversion of reactant mass into the desired product, thereby minimizing waste.

Development of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. Terpenes, being naturally derived, are explored as "green" solvents to replace hazardous petroleum-based solvents like n-hexane. nih.govresearchgate.net Their properties, such as low water solubility and high boiling points, can be advantageous in certain applications. acs.org For a sustainable synthesis of this compound, the use of such bio-solvents and reagents derived from renewable feedstocks would be a primary consideration.

Reactivity and Transformation Studies of 5 Methylideneocta 3,7 Dien 1 Ol

Olefinic Reactivity of the 5-Methylideneocta-3,7-dien-1-ol System

The presence of both a conjugated 1,3-diene and an isolated vinyl group provides multiple centers for reactions that target carbon-carbon double bonds. The relative reactivity of these sites can often be controlled by the choice of reagents and reaction conditions.

The conjugated diene system (C3-C5 and C5-methylidene) and the isolated double bond (C7-C8) are susceptible to electrophilic attack. In the case of the conjugated system, electrophilic addition can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. The regioselectivity and stereoselectivity of these additions are influenced by kinetic and thermodynamic control. For instance, the addition of hydrogen halides (HX) would likely favor addition to the more substituted positions of the diene under thermodynamic control.

Nucleophilic additions to the double bonds are less common unless the system is activated by an electron-withdrawing group. However, in the presence of a suitable catalyst, such as a palladium complex, nucleophiles can be induced to add to the diene system.

Table 1: Representative Addition Reactions

| Reaction Type | Reagent | Potential Product(s) | Notes |

|---|---|---|---|

| Electrophilic Addition | HBr | 4-Bromo-5-methylideneoct-7-en-1-ol (1,2-adduct) and 6-bromo-5-methylocta-4,7-dien-1-ol (1,4-adduct) | Product distribution depends on temperature and solvent. |

The conjugated diene moiety of this compound is a prime candidate for participating in pericyclic reactions.

Diels-Alder Cycloadditions: The diene can react with a variety of dienophiles to form six-membered rings. The stereochemistry of the resulting cyclohexene (B86901) derivative is predictable based on the Woodward-Hoffmann rules. The presence of the hydroxyl group may influence the stereochemical outcome through hydrogen bonding with the dienophile or a catalyst.

Sigmatropic Rearrangements: The 1,5-diene substructure within the molecule (from C3 to C7) makes it a candidate for stereoelectronics.orgstereoelectronics.org-sigmatropic rearrangements, such as the Cope rearrangement. wikipedia.orglibretexts.org Heating this compound could potentially lead to an equilibrium with its rearranged isomer. Furthermore, the presence of the hydroxyl group at C1 allows for the possibility of an oxy-Cope rearrangement, which, after tautomerization of the resulting enol, would lead to an unsaturated aldehyde or ketone. libretexts.orglibretexts.org This reaction is often driven to completion by the formation of a stable carbonyl group. libretexts.org

Olefin metathesis provides a powerful tool for forming new carbon-carbon double bonds. wikipedia.org The terminal double bond at C7 is particularly suited for cross-metathesis with other olefins or for ring-closing metathesis if another double bond is introduced into the molecule. Catalysts like those developed by Grubbs and Schrock are commonly employed for these transformations. wikipedia.org

Cross-coupling reactions, such as the Suzuki or Stille coupling, could be performed on derivatives of this compound. For example, conversion of the hydroxyl group to a halide or triflate would enable its use as a coupling partner. Alternatively, hydroboration of the terminal double bond followed by coupling could be envisioned.

Table 2: Potential Metathesis and Cross-Coupling Reactions

| Reaction Type | Catalyst/Reagents | Potential Product |

|---|---|---|

| Cross-Metathesis | Grubbs' Catalyst, Styrene | 1-Phenyl-3-methylidenehepta-1,5-dien-7-ol |

| Ring-Closing Metathesis | Grubbs' Catalyst | Requires prior modification to introduce a second terminal olefin |

The vinyl group and the conjugated diene system present in this compound are functionalities that can undergo polymerization or oligomerization. The presence of multiple polymerizable groups could lead to cross-linked polymers. The specific outcome would depend on the type of polymerization initiated (e.g., radical, cationic, anionic, or coordination polymerization). For instance, radical polymerization might lead to a complex, branched polymer, while certain coordination catalysts could potentially achieve a more controlled polymerization of one of the olefinic systems. The related monoterpene, myrcene, which contains a similar conjugated diene structure, is known to be used in the synthesis of polymers. nih.govthegoodscentscompany.com

Hydroxyl Group Functionalization and Transformations of this compound

The primary hydroxyl group is a versatile handle for a wide array of chemical modifications, including oxidation, reduction, and conversion to other functional groups.

The selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid in the presence of multiple double bonds requires mild and specific oxidizing agents.

Oxidation to Aldehyde: Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP) are well-suited for the selective oxidation of the primary alcohol to the corresponding aldehyde, 5-methylideneocta-3,7-dien-1-al, without affecting the olefinic groups.

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely oxidize the alcohol to a carboxylic acid but may also cleave the double bonds. A two-step procedure, involving oxidation to the aldehyde followed by a selective oxidation using, for example, sodium chlorite (B76162) (NaClO₂), would be a more controlled approach to obtain 5-methylideneocta-3,7-dienoic acid.

While the hydroxyl group is already in its reduced state, the double bonds can be selectively reduced.

Selective Reduction of Double Bonds: Catalytic hydrogenation with specific catalysts can achieve selective reduction. For example, using a poisoned catalyst like Lindlar's catalyst might allow for the selective reduction of the alkyne precursor to this dienol, while Wilkinson's catalyst (Rh(PPh₃)₃Cl) is often effective for the selective hydrogenation of the most accessible double bond. The selective reduction of the conjugated diene in the presence of the isolated double bond, or vice-versa, would depend on the steric and electronic environment of each system and the catalyst chosen.

Table 3: Selective Oxidation of the Hydroxyl Group

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 5-Methylideneocta-3,7-dien-1-al | Pyridinium chlorochromate (PCC) | Dichloromethane, Room temperature |

Esterification, Etherification, and Other Derivatizations

The primary alcohol functional group in this compound is amenable to a range of standard derivatization reactions, including esterification and etherification. These transformations are fundamental in synthetic chemistry for the protection of the hydroxyl group, modification of the molecule's physical and chemical properties, and for introducing new functionalities.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various established methods. Reaction with carboxylic acids, acid anhydrides, or acid chlorides, often in the presence of a catalyst, yields the desired ester. For instance, acylation with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) would produce 5-methylideneocta-3,7-dien-1-yl acetate (B1210297). The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a carboxylic acid also provides an efficient route to esters under mild conditions.

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, reaction with benzyl (B1604629) bromide would yield the benzyl ether derivative. Silyl (B83357) ethers, which are common protecting groups, can be readily prepared by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. uwindsor.ca

Other Derivatizations: Beyond simple esters and ethers, the hydroxyl group can be converted into a variety of other functional groups. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base would yield the tosylate, a good leaving group for subsequent nucleophilic substitution reactions. Derivatization to picolinates has been explored for secondary alcohols to aid in HPLC analysis with chiral stationary phases, a technique that could be adapted for analytical purposes involving derivatives of this compound. researchgate.net

Table 1: Representative Derivatization Reactions of Allylic Alcohols

| Reactant | Reagents | Product Type | Reference |

| Allyl Alcohol | Acetic Anhydride, Pyridine | Allyl Acetate | General Knowledge |

| Allyl Alcohol | NaH, Benzyl Bromide | Allyl Benzyl Ether | organicchemistrytutor.com |

| Allyl Alcohol | TBDMSCl, Imidazole | Allyl tert-Butyldimethylsilyl Ether | uwindsor.ca |

| Allyl Alcohol | p-Toluenesulfonyl Chloride, Triethylamine | Allyl Tosylate | General Knowledge |

Transition Metal-Catalyzed Coupling Reactions at the Hydroxyl Position (e.g., Allylic Alcohols)

The direct use of allylic alcohols as electrophiles in transition metal-catalyzed cross-coupling reactions is a highly atom-economical and environmentally benign strategy. rsc.orgrsc.org These reactions typically proceed through the formation of a π-allyl metal intermediate, which then reacts with a suitable nucleophile. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the allylic substitution of alcohols. rsc.org In the presence of a palladium(0) catalyst, this compound can react directly with a variety of nucleophiles. For example, the Tsuji-Trost reaction allows for the formation of new carbon-carbon bonds. While traditionally requiring the conversion of the alcohol to a better leaving group (like an acetate or carbonate), modern protocols enable the direct use of the alcohol. nih.gov Palladium-catalyzed reactions with organoboronic acids (Suzuki-Miyaura coupling) or organostannanes (Stille coupling) can also be envisioned, though these typically require activation of the hydroxyl group. thieme-connect.com

Other Transition Metals: Other transition metals such as rhodium, iridium, iron, and nickel also catalyze the allylic substitution of alcohols. acs.orgnih.gov For instance, rhodium catalysts have been shown to be effective in the allylation of various nucleophiles. Iron complexes can also mediate the isomerization of allylic alcohols to carbonyl compounds. acs.org Nickel catalysts are emerging as powerful tools for the cross-coupling of allylic alcohols with a range of partners. acs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions of Allylic Alcohols

| Allylic Alcohol | Nucleophile/Reagent | Catalyst | Product Type | Reference |

| Cinnamyl alcohol | Phenylboronic acid | Pd(PPh₃)₄ | Allylated arene | rsc.org |

| Crotyl alcohol | Malonate ester | Pd(dba)₂, dppe | Alkylated product | General Knowledge |

| Geraniol | - | Rh(I) complex | Isomerized aldehyde | acs.org |

Chemoselectivity and Regioselectivity Challenges in this compound Reactions

The presence of multiple reactive sites in this compound—the primary allylic alcohol, the conjugated diene, and the isolated double bond—poses significant challenges for chemoselectivity and regioselectivity. nih.gov

Differentiating Reactivity of Multiple Unsaturated Sites

Controlling which of the three carbon-carbon double bonds reacts in a given transformation is a primary challenge. The conjugated diene system is generally more electron-rich and susceptible to electrophilic attack and cycloaddition reactions compared to the isolated double bond.

Electrophilic Addition: In reactions with electrophiles such as halogens or acids, the conjugated diene is expected to be more reactive. The regioselectivity of this addition (1,2- vs. 1,4-addition) would depend on the specific electrophile, solvent, and temperature.

Cycloaddition Reactions: The conjugated diene is a prime candidate for Diels-Alder reactions. The regioselectivity of such a reaction with an unsymmetrical dienophile would be governed by the electronic effects of the substituents on both the diene and the dienophile. youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com

Oxidation: Selective oxidation of one of the double bonds is also a challenge. Epoxidation, for example, would likely occur preferentially at the more electron-rich double bonds of the conjugated system. Directing the oxidation to the isolated double bond would require specific catalytic systems, possibly involving chelation control with the hydroxyl group. nih.gov

Protecting Group Strategies for Complex Transformations

To achieve selective transformations at one of the unsaturated sites without interference from the alcohol or other double bonds, the use of protecting groups is essential. wikipedia.orgorganic-chemistry.org

Alcohol Protection: The primary alcohol is often protected as a silyl ether (e.g., TBDMS or TIPS ether) or a benzyl ether. These groups are robust to a wide range of reaction conditions used to modify the double bonds and can be selectively removed later. uwindsor.caorganicchemistrytutor.com For example, after protecting the alcohol, one could perform a selective hydroboration-oxidation on the less hindered isolated double bond.

Orthogonal Protection: In a multi-step synthesis involving sequential reactions at different sites, an orthogonal protecting group strategy is crucial. wikipedia.org This would involve using protecting groups that can be removed under different conditions. For instance, a silyl ether could protect the primary alcohol (removed by fluoride (B91410) ions), while a temporary protection of one of the diene's double bonds could be achieved through a reversible reaction, although this is less common and more complex.

The choice of protecting group and the sequence of protection and deprotection steps are critical for the successful synthesis of complex molecules derived from this compound. organic-chemistry.org

Cascade and Tandem Reactions Incorporating this compound

The structure of this compound is well-suited for cascade or tandem reactions, where multiple bond-forming events occur in a single operation, rapidly building molecular complexity. nih.govnih.gov

Cationic Cyclizations: The polyunsaturated nature of the molecule makes it a potential substrate for cationic cyclization cascades, mimicking the biosynthesis of terpenes. acs.orgnih.govchemrxiv.org Protonation of the alcohol or its conversion to a good leaving group could initiate a cascade of cyclizations involving the double bonds, leading to the formation of complex polycyclic structures. The stereochemical outcome of such cyclizations is often controlled by the conformation of the polyene chain. nih.gov

Radical Cascades: Radical-initiated cascades offer an alternative pathway for cyclization. nih.gov For example, a radical could be generated at a specific position, which then triggers a series of intramolecular additions to the double bonds.

Diels-Alder/Intramolecular Ene Reaction: A tandem reaction sequence could involve an intermolecular Diels-Alder reaction at the conjugated diene, followed by an intramolecular ene reaction involving the newly formed ring and the isolated double bond.

Oxidation Cascades: A cascade oxidation process could be initiated, for example, by the chemoselective oxidation of the primary allylic alcohol to an unsaturated aldehyde or carboxylic acid. rsc.orgrsc.org

These cascade reactions, while potentially very powerful, require careful design of the substrate and reaction conditions to control the chemo-, regio-, and stereoselectivity of the process.

Advanced Spectroscopic and Computational Characterization of 5 Methylideneocta 3,7 Dien 1 Ol

In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 5-Methylideneocta-3,7-dien-1-ol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive map of the proton and carbon environments within the molecule, as well as their connectivity.

High-resolution ¹H and ¹³C NMR spectra are fundamental to the initial characterization. The ¹H NMR spectrum reveals the chemical shifts, integration, and coupling patterns of all protons, while the ¹³C NMR spectrum identifies the unique carbon atoms.

Further structural details are elucidated through a series of 2D NMR experiments:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. For this compound, COSY would reveal correlations between the protons on C-1 and C-2, C-2 and C-3, and C-3 and C-4, as well as between the protons on C-6, C-7, and C-8.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons, such as C-5, and for connecting different spin systems. For instance, correlations between the methylidene protons at C-9 and carbons C-4, C-5, and C-6 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry of the molecule, particularly the geometry of the double bonds at C-3 and C-7.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | ~3.6-3.8 (t) | ~62 | C-2, C-3 |

| 2 | ~2.3-2.5 (q) | ~35 | C-1, C-3, C-4 |

| 3 | ~5.5-5.7 (dt) | ~128 | C-1, C-2, C-4, C-5 |

| 4 | ~6.0-6.2 (d) | ~135 | C-2, C-3, C-5, C-9 |

| 5 | - | ~145 | - |

| 6 | ~2.8-3.0 (d) | ~40 | C-5, C-7, C-8, C-9 |

| 7 | ~5.8-6.0 (dt) | ~138 | C-5, C-6, C-8 |

| 8 | ~5.0-5.2 (dd, d) | ~116 | C-6, C-7 |

| 9 | ~5.1-5.3 (s) | ~114 | C-4, C-5, C-6 |

The stereochemistry of the double bonds at C-3 and C-7 can be determined through analysis of coupling constants and NOESY data. The magnitude of the vicinal coupling constant (³J) between the protons on C-3 and C-4 can help to distinguish between the E and Z isomers. Similarly, the coupling constant between H-7 and the protons on C-8 will provide insight into the geometry of the terminal double bond. NOESY correlations between protons across the double bonds can provide further evidence for their configuration. For instance, a strong NOE between H-3 and H-4 would suggest a Z-configuration, while its absence would be indicative of an E-configuration.

Mass Spectrometry (MS) for Investigating Reaction Intermediates and Purity

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as aiding in structural elucidation through fragmentation analysis.

High-resolution mass spectrometry is employed to determine the precise molecular formula of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₄O), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the parent ion. The molecule is first ionized, and the resulting molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the compound's structure. For this compound, characteristic fragmentations would include the loss of a water molecule (H₂O) from the alcohol group, and cleavage at various points along the carbon chain, particularly at the allylic and homoallylic positions, which are weakened by the adjacent double bonds.

Table 2: Predicted Key Mass Spectrometric Fragments for this compound

| m/z (predicted) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 138 | [M]⁺ | Molecular Ion |

| 120 | [M - H₂O]⁺ | Loss of water |

| 109 | [M - C₂H₅]⁺ | Cleavage at C2-C3 |

| 95 | [M - C₃H₇O]⁺ | Cleavage at C3-C4 with rearrangement |

| 81 | [C₆H₉]⁺ | Complex rearrangement and fragmentation |

| 67 | [C₅H₇]⁺ | Further fragmentation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region. Absorptions corresponding to the C=C stretching vibrations of the alkene and diene moieties would be observed around 1600-1680 cm⁻¹. The =C-H stretching vibrations of the vinyl groups would be found above 3000 cm⁻¹, while the C-H stretching of the sp³ hybridized carbons would be just below 3000 cm⁻¹. The out-of-plane bending vibrations (wagging) of the vinylidene and vinyl protons in the 890-990 cm⁻¹ region would also be characteristic.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibrations, which are often strong in Raman spectra, would be clearly visible. The symmetric C-H stretching vibrations would also be prominent. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of its structure.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | Weak |

| =C-H (sp²) | Stretching | 3010-3095 | 3010-3095 |

| C-H (sp³) | Stretching | 2850-2960 | 2850-2960 |

| C=C | Stretching | 1600-1680 | 1600-1680 (strong) |

| C-O | Stretching | 1050-1150 | Weak |

| =C-H | Out-of-plane Bending | 890-990 | Weak |

Computational Chemistry and Theoretical Investigations of this compound

Computational chemistry serves as a powerful lens for examining the molecular intricacies of this compound. Through the application of theoretical models and quantum mechanical principles, researchers can predict and analyze its properties and reactivity from a foundational level. This in silico approach provides insights that are often difficult or impossible to obtain through experimental means alone, offering a detailed picture of the molecule's electronic landscape, conformational preferences, and reaction dynamics.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of this compound. These calculations, typically employing Density Functional Theory (DFT), provide a quantitative understanding of the molecule's stability, reactivity, and spectroscopic characteristics. rsc.org

Methodology: The electronic structure of this compound would be investigated using a variety of DFT functionals, such as B3LYP, M06-2X, or PBE0, paired with appropriate basis sets like 6-31G(d,p) or the more extensive aug-cc-pVTZ. le.ac.ukmdpi.com These combinations of functionals and basis sets allow for a balanced and accurate description of both the geometry and the electronic properties of the molecule. Geometry optimization is the first step, leading to the lowest energy structure, from which a wealth of electronic data can be derived.

Key Electronic and Energetic Parameters:

Heat of Formation, Combustion, and Vaporization: Theoretical calculations can predict these fundamental thermodynamic properties, which are crucial for understanding the molecule's energy content and phase behavior. rsc.orgresearchgate.net

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic transitions. A smaller gap generally suggests higher reactivity.

Electron Density Distribution and Molecular Electrostatic Potential (MEP): These analyses reveal the electron-rich and electron-poor regions of the molecule. The MEP map, for instance, would highlight the nucleophilic character of the hydroxyl group and the double bonds, providing a guide to how the molecule will interact with other chemical species.

Mulliken and Natural Bond Orbital (NBO) Charges: These methods partition the total electron density among the atoms in the molecule, providing insight into the distribution of charge and the nature of the chemical bonds.

Hypothetical Electronic and Energetic Data for this compound:

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Heat of Formation (gas phase) | -85.2 kJ/mol | Indicates the stability of the molecule relative to its constituent elements. |

| HOMO Energy | -8.9 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.4 eV | Indicates chemical reactivity and the energy of the lowest electronic excitation. |

| Dipole Moment | 1.7 D | Quantifies the overall polarity of the molecule. |

Conformational Analysis and Stability of Stereoisomers

The flexible carbon chain of this compound allows for a multitude of spatial arrangements, or conformations, due to rotation around its single bonds. Furthermore, the presence of double bonds gives rise to stereoisomers. Computational methods are essential for exploring this complex conformational landscape and determining the relative stabilities of the different isomers. chemistrysteps.comscribd.com

Methodology: A thorough conformational analysis begins with identifying all rotatable single bonds. A systematic search, often a relaxed potential energy surface scan, is performed by rotating each of these bonds in discrete steps. The energy of the molecule is calculated at each step, revealing the energy barriers to rotation and identifying low-energy conformers. libretexts.orgimperial.ac.uk Each energy minimum is then fully optimized to find the stable conformers. The relative energies of these conformers, including corrections for zero-point vibrational energy, are then used to determine their population distribution at a given temperature according to the Boltzmann distribution.

Stereoisomers of this compound: The double bond at the C3 position can exist in either an E or a Z configuration. Similarly, the double bond at the C7 position can also be E or Z. This gives rise to four possible diastereomers: (3E,7E), (3E,7Z), (3Z,7E), and (3Z,7Z). Computational chemistry can be used to calculate the relative energies of these stereoisomers to determine which is the most stable.

Hypothetical Relative Energies of this compound Stereoisomers:

| Stereoisomer | Relative Energy (kJ/mol) | Predicted Stability |

|---|---|---|

| (3E,7E)-5-Methylideneocta-3,7-dien-1-ol | 0.0 | Most Stable |

| (3E,7Z)-5-Methylideneocta-3,7-dien-1-ol | 4.2 | Less Stable |

| (3Z,7E)-5-Methylideneocta-3,7-dien-1-ol | 5.8 | Less Stable |

| (3Z,7Z)-5-Methylideneocta-3,7-dien-1-ol | 10.5 | Least Stable |

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry provides a powerful platform for investigating the chemical reactions involving this compound, including its biosynthesis and subsequent transformations. By modeling reaction pathways, locating transition states, and calculating activation energies, a detailed mechanistic understanding can be achieved. ucdavis.edunih.gov

Methodology: To study a chemical reaction, the structures of the reactants, products, and any intermediates are optimized. Transition state searches are then performed to locate the highest energy point along the reaction coordinate that connects the reactant and product. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer methods are employed for this purpose. The successful location of a transition state is confirmed by frequency analysis, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate. From the energies of the reactants and the transition state, the activation energy barrier for the reaction can be calculated, which is a key determinant of the reaction rate. acs.org

Application to this compound:

Biosynthesis: The formation of this compound, likely from a precursor such as a phosphorylated terpene, can be modeled. mdpi.comnih.govbeilstein-journals.org Computational studies can help to elucidate the enzymatic mechanism, including the role of active site residues in stabilizing intermediates and transition states. nih.gov

Isomerization and Cyclization: The potential for isomerization of the double bonds or intramolecular cyclization reactions can be investigated. By calculating the activation barriers for these processes, the likelihood of their occurrence under different conditions can be predicted.

Oxidation: The oxidation of the primary alcohol to an aldehyde or carboxylic acid is a plausible transformation. rsc.org Transition state modeling can shed light on the mechanism of this oxidation, whether it proceeds via a concerted or stepwise pathway.

Hypothetical Reaction Coordinate Data for the Isomerization of this compound:

| Reaction Step | Species | Relative Energy (kJ/mol) |

|---|---|---|

| 1 | (3E,7E)-Reactant | 0.0 |

| 2 | Transition State 1 | 120.5 |

| 3 | Intermediate | -15.2 |

| 4 | Transition State 2 | 95.3 |

| 5 | (3Z,7E)-Product | 5.8 |

Applications of 5 Methylideneocta 3,7 Dien 1 Ol As a Synthetic Intermediate and Building Block

Precursor in Natural Product Total Synthesis

The intricate framework of 5-Methylideneocta-3,7-dien-1-ol makes it a promising starting material for the stereoselective synthesis of complex natural products. The presence of multiple reactive sites allows for the construction of diverse molecular architectures, particularly those found in terpenoids and polyketides.

Role in Synthesizing Terpenoids and Related Polyketide Structures

While direct application of this compound in terpenoid synthesis is not yet prominently documented, its structural motifs are closely related to known precursors. For instance, isomers such as (3E)-2-methyl-6-methylideneocta-3,7-dien-2-ol have been identified in various plants, including Rhododendron tomentosum nih.gov. The core structure of myrcene, a common monoterpene, is isomeric to the hydrocarbon backbone of this compound, highlighting its potential to be transformed into various terpenoid skeletons nih.gov. The primary alcohol functionality provides a handle for oxidation to the corresponding aldehyde or carboxylic acid, which are common functionalities in bioactive terpenoids.

The conjugated diene system is particularly amenable to Diels-Alder reactions, a powerful tool for the construction of six-membered rings, a common feature in many terpenoids and polyketides. The stereochemistry of the resulting cyclic products can often be controlled by the choice of dienophile and reaction conditions.

Utility in Constructing Complex Aliphatic and Carbocyclic Frameworks

Beyond terpenoids, the dienol can serve as a scaffold for the synthesis of a variety of complex aliphatic and carbocyclic structures. The double bonds can be selectively functionalized through reactions such as epoxidation, dihydroxylation, and hydroboration-oxidation to introduce new stereocenters. Furthermore, intramolecular reactions, such as ring-closing metathesis, could be employed to construct carbocyclic rings of various sizes. The strategic placement of the double bonds in this compound allows for the potential synthesis of both five- and six-membered rings, as well as more complex bicyclic systems.

Integration into Polymer Chemistry and Materials Science

The presence of multiple polymerizable double bonds and a reactive hydroxyl group makes this compound an attractive candidate for applications in polymer chemistry and materials science.

Monomer for Specialty Polymers with Tailored Properties

The dienol functionality of this compound allows it to act as a monomer in addition polymerization reactions. The resulting polymers would possess pendant hydroxyl groups and residual double bonds along the polymer backbone. These functional groups can be further modified to tailor the polymer's properties, such as solubility, hydrophilicity, and cross-linking density. The presence of different types of double bonds (conjugated and isolated) could lead to polymers with unique microstructures and properties. For instance, polymerization could potentially proceed through one or both of the diene's double bonds, leading to different polymer architectures.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Potential Outcome |

| Free Radical Polymerization | Formation of polymers with varying degrees of cross-linking and pendant hydroxyl groups. |

| Ziegler-Natta Catalysis | Potential for stereoregular polymers with controlled microstructure. |

| Ring-Opening Metathesis Polymerization (ROMP) | Could be explored if the dienol is first converted to a cyclic monomer. |

Cross-linking Agent Precursors and Surface Modification Agents

The multiple double bonds in this compound make it a potential precursor for cross-linking agents. After incorporation into a polymer backbone, the remaining double bonds can be reacted to form cross-links, thereby improving the mechanical strength and thermal stability of the material. The hydroxyl group can also participate in cross-linking reactions, for example, through the formation of ester or urethane (B1682113) linkages.

Furthermore, the hydroxyl group allows for the grafting of this molecule onto surfaces to impart new properties. For instance, it could be used to modify the surface of inorganic materials to improve their compatibility with organic polymers or to introduce reactive sites for further functionalization.

Development of Novel Ligands and Catalysts

The structural features of this compound also suggest its potential use in the development of novel ligands for transition metal catalysis. The diene moiety can coordinate to metal centers, and the hydroxyl group can act as a hemilabile ligand, reversibly coordinating to the metal and influencing its catalytic activity and selectivity.

By modifying the hydroxyl group or other parts of the molecule, a library of ligands with varying steric and electronic properties could be synthesized. These ligands could find applications in a range of catalytic transformations, including asymmetric hydrogenation, cross-coupling reactions, and polymerization. The combination of a soft diene and a hard hydroxyl donor group in one molecule offers a unique ligand scaffold with potential for cooperative effects in catalysis.

Chiral Ligand Design Featuring the this compound Scaffold

The distinct structural framework of this compound, characterized by a conjugated diene system with a methylidene group and a primary alcohol, makes it an intriguing scaffold for the design of novel chiral ligands. While extensive research specifically detailing the synthesis and application of chiral ligands derived directly from this exact molecule is still emerging, the potential is significant. The presence of multiple reactive sites allows for a variety of chemical modifications to introduce chirality and coordinating functional groups.

The development of chiral ligands is paramount in asymmetric catalysis, where the three-dimensional arrangement of atoms in a ligand can influence the stereochemical outcome of a reaction. The dienol structure of this compound offers several avenues for such modifications. For instance, the primary alcohol can be derivatized to introduce phosphorus, nitrogen, or sulfur-containing moieties, which are common coordinating groups in metal-based catalysts. Furthermore, the diene system can undergo stereoselective reactions to create chiral centers within the ligand backbone.

Precursors for Homogeneous and Heterogeneous Catalysis

Beyond chiral ligand design, this compound and its derivatives have potential as precursors for both homogeneous and heterogeneous catalysts. The unsaturated nature of the molecule allows it to act as a ligand for transition metals, forming organometallic complexes that can function as homogeneous catalysts. These catalysts are soluble in the reaction medium, offering high activity and selectivity.

For heterogeneous catalysis, the this compound scaffold can be anchored to a solid support, such as silica (B1680970) or a polymer resin. This immobilization facilitates catalyst recovery and reuse, which is a significant advantage in industrial processes. The primary alcohol group provides a convenient handle for grafting the molecule onto the support material. Once immobilized, the metallic catalyst can be introduced, creating a robust and recyclable catalytic system.

Contribution to Analog Libraries for Chemical Biology Studies (as a scaffold)

In the field of chemical biology, the generation of diverse libraries of small molecules is crucial for screening and identifying compounds with specific biological activities. The this compound scaffold provides a versatile starting point for the construction of such analog libraries. Its multiple functional groups and stereochemical complexity allow for the systematic variation of its structure to explore a wide chemical space.

Future Research Directions and Emerging Perspectives for 5 Methylideneocta 3,7 Dien 1 Ol

Exploration of Unconventional Synthetic Pathways

The development of efficient and sustainable synthetic routes to complex molecules is a perpetual goal in organic chemistry. For 5-Methylideneocta-3,7-dien-1-ol, moving beyond traditional methods could unlock scalable and environmentally benign production. Future research in this area could focus on:

Metathesis-Based Strategies: Olefin metathesis has revolutionized the synthesis of unsaturated compounds. A potential route to this compound could involve a cross-metathesis reaction between a suitable protected allylic alcohol and a diene, followed by selective deprotection. The challenge will lie in controlling the stereoselectivity of the newly formed double bond.

Palladium-Catalyzed Cross-Coupling Reactions: The construction of the dienol backbone could be achieved through sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction. This approach offers modularity, allowing for the facile introduction of variations in the carbon skeleton.

C-H Activation/Functionalization: A more atom-economical approach would involve the direct C-H activation and subsequent functionalization of a simpler terpene precursor, such as myrcene. nih.gov This would require the development of highly selective catalysts that can target a specific C-H bond in the presence of multiple reactive sites.

Discovery of Novel Reactivity Patterns and Selective Transformations

The unique structural motifs of this compound—a primary alcohol and a conjugated diene—suggest a rich and varied chemical reactivity waiting to be explored. Future investigations should aim to uncover novel reactivity patterns and develop selective transformations.

Key areas for exploration include:

Asymmetric Catalysis: The development of catalytic systems for the enantioselective transformation of the alcohol or diene functionality could lead to the synthesis of valuable chiral building blocks. For instance, asymmetric epoxidation or dihydroxylation of the diene would yield highly functionalized and stereochemically complex products.

Novel Cyclization Reactions: The conjugated diene system is a prime candidate for a variety of pericyclic reactions, such as the Diels-Alder reaction. Investigating its reactivity with a range of dienophiles could lead to the rapid construction of complex polycyclic structures. Furthermore, intramolecular cyclizations, potentially triggered by the activation of the primary alcohol, could provide access to novel heterocyclic or carbocyclic scaffolds.

Selective Functionalization: A significant challenge and opportunity lie in the selective functionalization of one of the two double bonds or the primary alcohol. The development of orthogonal protection-deprotection strategies or catalyst-controlled reactions will be crucial for unlocking the full synthetic potential of this molecule.

Investigation into Potential Biosynthetic Pathways and Biocatalytic Applications

Nature has evolved sophisticated enzymatic machinery for the synthesis of complex terpenes. Unraveling the potential biosynthetic pathway to this compound could enable its sustainable production through biocatalytic methods.

Future research should focus on:

Transcriptome Mining and Genome Analysis: By analogy to the elucidation of biosynthetic pathways for compounds like etoposide (B1684455) and paclitaxel, transcriptome mining of plants or microorganisms that produce related terpenes could identify candidate genes encoding the necessary biosynthetic enzymes. nih.govnih.govresearchgate.net This could involve identifying novel cytochrome P450 monooxygenases, dehydrogenases, or other enzyme classes.

Heterologous Expression and Pathway Reconstruction: Once candidate genes are identified, they can be expressed in a heterologous host, such as Nicotiana benthamiana or yeast, to verify their function and reconstruct the biosynthetic pathway. nih.govresearchgate.net This approach has been successfully used to produce complex natural products and could be applied to this compound.

Directed Evolution of Enzymes: For biocatalytic applications, the native enzymes involved in the biosynthesis could be subjected to directed evolution to enhance their stability, activity, and substrate specificity, making the biocatalytic process more efficient and scalable.

Advanced Materials and Niche Chemical Technologies Development Utilizing this compound

The functional groups present in this compound make it an attractive building block for the development of advanced materials and as a precursor in niche chemical technologies.

Potential applications to be explored include:

Polymer Chemistry: The diene functionality can participate in polymerization reactions, potentially leading to the creation of novel elastomers or thermosets with tailored properties. The primary alcohol could serve as a site for further modification or as a reactive handle for grafting onto other polymer backbones.

Fragrance and Flavor Industry: Many terpenes and their derivatives are valued for their olfactory properties. nih.gov The unique structure of this compound suggests it could be a precursor to novel fragrance and flavor compounds. Its conversion to other derivatives, such as esters or ethers, could generate a library of compounds with diverse scent profiles.

Specialty Surfactants: The combination of a hydrophilic alcohol head and a hydrophobic hydrocarbon tail suggests that this compound could be a precursor for the synthesis of novel biodegradable surfactants.

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools can accelerate discovery and development.

Future research should integrate ML and AI in the following ways:

Predicting Reactivity and Spectral Properties: ML models can be trained on large datasets of chemical reactions and molecular properties to predict the reactivity of this compound under various conditions. This can help in identifying promising reaction pathways and avoiding unproductive experiments. Additionally, AI can be used to predict spectroscopic data (e.g., NMR, IR spectra), which would aid in the characterization of new derivatives.

Retrosynthetic Analysis and Route Design: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. These tools can analyze vast reaction databases to identify the most promising disconnections and reaction steps, potentially uncovering non-intuitive synthetic strategies.

De Novo Design of Analogs: Machine learning models can be used for the de novo design of analogs of this compound with desired properties. By learning the structure-activity relationships of related compounds, these models can generate novel molecular structures with enhanced performance for specific applications, such as improved fragrance profiles or material properties.

Q & A

Basic Research: What are the primary synthetic routes for 5-methylideneocta-3,7-dien-1-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

Synthesis often involves halogen-mediated cyclization or biotransformation using microbial systems. For example, halogen-containing reagents (e.g., Cl₂, Br₂) promote bicyclic product formation via electrophilic addition to non-conjugated dienols, as demonstrated in reactions with (E)-octa-3,7-dien-1-ol . Stereochemical control requires optimization of solvent polarity, temperature, and catalyst loading. Quantum chemical calculations (DFT) can predict conformational changes during cyclization, aiding in stereoselective design . Comparative studies with analogs like (2E)-6-chloro-3,7-dimethyl-octa-2,7-dien-1-ol highlight the role of substituents in stabilizing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.